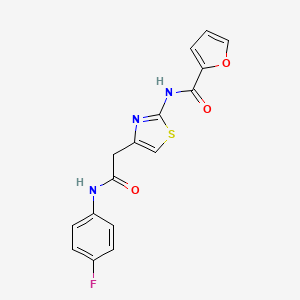

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several important moieties including a thiazole ring and an imidazole ring . The thiazole ring is an important heterocycle in chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general synthesis methods for similar compounds involve multiple steps. For example, certain thiadiazole derivatives were synthesized starting from 4-chlorobenzoic acid in a six-step process . Similarly, imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wirkmechanismus

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . They are known to interact with various biological targets, often through the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors .

Furan derivatives

are another class of organic compounds that contain a five-membered aromatic ring with one oxygen atom. Furan derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

The mode of action of thiazole and furan derivatives can vary greatly depending on their exact structure and the presence of other functional groups. They can interact with their targets in various ways, such as by inhibiting key enzymes, interacting with cell membrane components, or intercalating into DNA .

The biochemical pathways affected by these compounds can also be diverse, ranging from DNA synthesis to various metabolic pathways. The downstream effects can include cell cycle arrest, apoptosis, or changes in cell metabolism .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as their lipophilicity, molecular size, and the presence of specific functional groups. These factors can affect their bioavailability and distribution within the body .

The result of action of these compounds at the molecular and cellular level can include changes in gene expression, inhibition of cell growth, induction of cell death, and other effects depending on the specific compound and its target .

The action environment , including factors such as pH, temperature, and the presence of other molecules, can influence the activity, efficacy, and stability of these compounds .

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. It is a highly stable compound and can be easily synthesized. It exhibits potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool for studying these diseases. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several potential future directions for scientific research. It could be further studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It could also be studied for its potential applications in drug development for anti-inflammatory, anti-cancer, and anti-microbial therapies. Additionally, further studies could be conducted to elucidate its mechanism of action and to improve its bioavailability.

Synthesemethoden

The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 2-((4-fluorophenyl)amino)-2-oxoethyl)acetate. This intermediate is then reacted with thioamide to form N-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-amine. Finally, the thiazole amine is reacted with furan-2-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

IUPAC Name |

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWIWTCKGIPGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2951935.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)

![Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine](/img/structure/B2951947.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951948.png)

![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2951950.png)

![12-(4-Fluorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2951953.png)